4-氟喹唑啉

描述

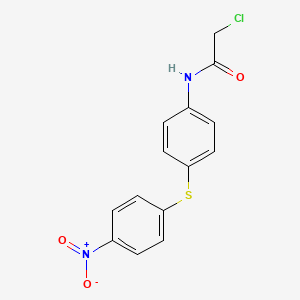

4-Fluoroquinazoline is a compound that is part of the broader class of quinazoline derivatives. These compounds have garnered significant interest due to their wide range of biological activities, including antibacterial, antimalarial, and antitumor properties. The presence of a fluorine atom in the quinazoline ring system often enhances these activities due to the unique properties of fluorine, such as its small size, high electronegativity, and ability to form stable bonds with carbon, which can affect the bioavailability and metabolic stability of the compounds .

Synthesis Analysis

The synthesis of 4-fluoroquinazoline derivatives and related compounds has been extensively studied. For instance, fluoroalkylated γ-lactams derived from 4-aminoquinoline have been synthesized as potent antimalarial agents . Similarly, modifications of the 4-aminoquinoline scaffold, such as the replacement of hydroxy groups with fluorine, have been explored to improve antimalarial activity and reduce toxicity . The synthesis of 4-aminoquinoline derivatives has also been reported, with the structures confirmed by NMR and mass spectrometry . Additionally, the synthesis of 6-fluoroquinazolinylpiperidinyl-containing triazole Mannich base derivatives has been achieved, showing promise as antimicrobial agents . Enantioselective synthesis methods have been developed for fluorine-bearing drug-like scaffolds, including dihydroquinazolones, using asymmetric fluorocyclization reactions . Moreover, the synthesis of 8-fluoro-3,4-dihydroisoquinoline through directed ortho-lithiation has been described, providing a key intermediate for further transformations .

Molecular Structure Analysis

The molecular structure of fluoroquinazoline derivatives is crucial for their biological activity. For example, the crystal structure of a 6-fluoroquinazolinylpiperidinyl-containing compound was confirmed through X-ray diffraction analysis . In another study, the distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group in an 8-chloroquinolone was revealed by X-ray crystallography and molecular modeling, suggesting that this strained conformation is key to potent antibacterial activity .

Chemical Reactions Analysis

Fluoroquinazoline derivatives can undergo various chemical reactions that are essential for their biological function. For instance, the fluorine–amine exchange reaction has been used to obtain 8-amino-3,4-dihydroisoquinolines, which are precursors for the synthesis of tetrahydroisoquinolines, potential central nervous system drug candidates . The reactivity of these compounds can also be harnessed in multicomponent reactions, such as the synthesis of 4-fluorooxazolines from imines, trifluoroacetophenones, and CF2Br2, involving the formation of difluorocarbene and gem-difluorosubstituted NH-azomethine ylides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-fluoroquinazoline derivatives are influenced by the presence of fluorine atoms. Fluorination can improve the lipophilicity and metabolic stability of these compounds, which is beneficial for drug development. For example, the introduction of fluorine into the quinolone ring has been shown to enhance antibacterial activity . The phototoxicity and cytotoxic activities of fluorinated 4-hydroxyquinolinones have been evaluated, demonstrating their potential as antimicrobial agents . The structure-activity relationships between the chemical structures and the biological activity of these compounds are also of great interest, as they can guide the design of new drugs with improved efficacy and safety profiles .

科学研究应用

抗菌性能

4-氟喹唑啉衍生物,特别是氟喹诺酮,表现出显著的抗菌活性。它们已被广泛研究,对革兰氏阴性杆菌和球菌具有广泛和强烈的活性。其作用机制主要针对DNA酶,这是一种必不可少的细菌酶,使它们成为强效抗菌剂(Wolfson & Hooper, 1985)。

合成和在抗癌药物中的应用

最近的研究表明,7-氟喹唑啉-2,4-二酚,4-氟喹唑啉的衍生物,是合成小分子抗癌药物的重要中间体。已建立了一种快速的合成方法,用于类似2-氯-N,N-二乙基-7-氟喹唑啉-4-胺这样的化合物,这些化合物是抗癌治疗的潜在候选药物(Zhou et al., 2019)。

具有扭曲取向的新型抗菌剂

一项研究证明合成了一种具有N1-(5-氨基-2,4-二氟苯基)基团扭曲取向的新型8-氯喹诺酮。该化合物对革兰氏阳性和阴性细菌表现出极强的抗菌活性,表明4-氟喹唑啉衍生物在开发新型抗菌剂方面具有潜力(Kuramoto et al., 2003)。

抗肿瘤活性

观察到4-氟喹唑啉衍生物表现出抗肿瘤活性。例如,4-(4-氟苯基)氨基-5,6,7-三甲氧基喹唑啉在体外展示了广谱的抗癌活性,表明其在治疗各种类型肿瘤方面具有潜力(Huang et al., 2012)。

双重俄雷昔受体拮抗剂

在失眠治疗方面,一种包含氟喹唑啉环的化合物MK-4305被确认为一种有效的双重俄雷昔受体拮抗剂。该化合物对于治疗原发性失眠具有重要意义(Cox et al., 2010)。

安全和危害

The safety data sheet for a similar compound, 4-Chloro-7-fluoroquinazoline, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust and contact with skin and eyes, and to wear protective clothing, gloves, safety glasses, and a dust respirator .

未来方向

Quinazoline derivatives, including 4-Fluoroquinazoline, have shown significant potential in various fields, particularly in medicine . They have been found to exhibit a wide range of therapeutic activities, and researchers are continually exploring new synthetic methods and applications for these compounds . The most active compounds might be used as leads for future modification and optimization .

属性

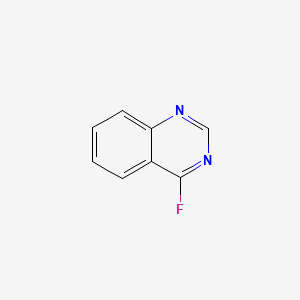

IUPAC Name |

4-fluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2/c9-8-6-3-1-2-4-7(6)10-5-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTKVHIQJVALDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205154 | |

| Record name | Quinazoline, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoroquinazoline | |

CAS RN |

56595-09-6 | |

| Record name | Quinazoline, 4-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056595096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinazoline, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。